molecular formula C12H12N2O4 B14909417 Methyl (2-(4-cyanophenoxy)acetyl)glycinate

Methyl (2-(4-cyanophenoxy)acetyl)glycinate

Cat. No.: B14909417
M. Wt: 248.23 g/mol
InChI Key: IKBPXFZZWVQLQW-UHFFFAOYSA-N
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Description

Methyl (2-(4-cyanophenoxy)acetyl)glycinate is an organic compound that features a cyanophenoxy group attached to an acetyl glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(4-cyanophenoxy)acetyl)glycinate typically involves the reaction of 4-cyanophenol with methyl bromoacetate in the presence of a base to form methyl (4-cyanophenoxy)acetate. This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-cyanophenoxy)acetyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The cyanophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted acetyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2-(4-cyanophenoxy)acetyl)glycinate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2-(4-cyanophenoxy)acetyl)glycinate involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The acetyl glycinate moiety can also participate in biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-cyanophenoxy)acetate: Lacks the glycinate moiety.

    Ethyl (2-(4-cyanophenoxy)acetyl)glycinate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (2-(4-methoxyphenoxy)acetyl)glycinate: Contains a methoxy group instead of a cyano group.

Uniqueness

Methyl (2-(4-cyanophenoxy)acetyl)glycinate is unique due to the presence of both the cyanophen

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]acetate

InChI

InChI=1S/C12H12N2O4/c1-17-12(16)7-14-11(15)8-18-10-4-2-9(6-13)3-5-10/h2-5H,7-8H2,1H3,(H,14,15)

InChI Key

IKBPXFZZWVQLQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)COC1=CC=C(C=C1)C#N

Origin of Product

United States

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